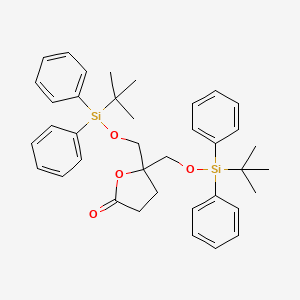

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Description

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a sterically hindered dihydrofuranone derivative featuring two tert-butyldiphenylsilyl (TBDPS) ether groups. This compound is primarily utilized as a protected intermediate in organic synthesis, particularly in carbohydrate and nucleoside chemistry. The TBDPS groups confer exceptional stability against acidic and basic conditions, making the compound suitable for multi-step synthetic pathways . Its molecular weight is significantly higher (~800 g/mol) compared to simpler dihydrofuranones due to the bulky silyl substituents, which also enhance lipophilicity and reduce crystallization tendencies .

Properties

Molecular Formula |

C38H46O4Si2 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

5,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one |

InChI |

InChI=1S/C38H46O4Si2/c1-36(2,3)43(31-19-11-7-12-20-31,32-21-13-8-14-22-32)40-29-38(28-27-35(39)42-38)30-41-44(37(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26H,27-30H2,1-6H3 |

InChI Key |

NXSSEMNSSZKBML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCC(=O)O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The key precursor, (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one , is prepared by known methods involving lactone formation or selective oxidation of suitable dihydrofuran derivatives. This compound contains a free hydroxymethyl group at the 5-position, which is the site for silyl protection.

Silylation Reaction

The silylation to introduce the tert-butyldiphenylsilyl protecting groups is performed as follows:

- Dissolve the hydroxymethyl dihydrofuranone (e.g., 2.0 g, 17.24 mmol) in dry dichloromethane (CH2Cl2) under an inert nitrogen atmosphere.

- Add imidazole (approximately 2 equivalents, e.g., 2.3 g, 34.48 mmol) as a base catalyst to the stirred solution.

- Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) in slight excess (typically 2.2 equivalents) to the reaction mixture.

- Stir the mixture at room temperature for several hours (e.g., 10 h) to ensure complete conversion.

- Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess reagents.

- Separate the organic phase, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.

This procedure yields the bis-silylated product, 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one , typically as a colorless oil or solid with high purity and retention of stereochemical integrity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry dichloromethane (CH2Cl2) | Anhydrous conditions critical |

| Base | Imidazole (2 equivalents) | Catalyzes silylation |

| Silylating agent | tert-Butyldiphenylsilyl chloride (2.2 equiv) | Provides steric bulk and stability |

| Temperature | Room temperature (20–25 °C) | Mild conditions preserve stereochemistry |

| Reaction time | 8–12 hours | Ensures full conversion |

| Workup | Saturated NaHCO3 wash, drying over Na2SO4 | Removes acidic byproducts |

| Purification | Silica gel chromatography (Hexane/EtOAc) | Isolates pure silylated compound |

| Yield | Typically 85–95% | High efficiency reported |

Analytical and Spectroscopic Data Supporting Preparation

The identity and purity of the synthesized compound are confirmed by:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) : Characteristic signals for the TBDPS groups (aromatic protons around 7.4–7.7 ppm), silyl-protected methylene protons (~4.0–4.5 ppm), and lactone ring protons.

- Infrared (IR) spectroscopy : Strong absorption bands for lactone carbonyl (~1730 cm^-1) and Si–O stretching.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula consistent with bis-silylated product.

- Optical rotation measurements confirm stereochemical retention when starting from chiral precursors.

Representative Example of Preparation from Literature

Notes on Alternative Approaches and Related Syntheses

- Some protocols include the use of other bases such as pyridine or triethylamine, but imidazole is preferred due to its catalytic efficiency and mildness.

- Protection of both hydroxyl groups simultaneously is critical to avoid partial silylation and complex mixtures.

- The compound serves as a key intermediate for further functionalization, such as mesylation, asymmetric dihydroxylation, or glycosylation reactions, which require the silyl groups to be stable under various conditions.

- The choice of tert-butyldiphenylsilyl over smaller silyl groups (e.g., TBDMS) is due to its greater steric bulk, which provides enhanced protection and stability during subsequent synthetic steps.

Summary Table of Preparation Methods

This comprehensive synthesis approach provides a reliable, high-yielding route to 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one , enabling its use in advanced stereoselective synthetic applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The tert-butyldiphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions, typically in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

While specific applications of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one are not widely documented, research indicates its potential use as a building block for synthesizing complex molecules and as a ligand for protein kinase C .

Chemical Information

Potential Applications Based on Structural Features and Related Compounds

- Ligand for Protein Kinase C: A related compound, 4-((5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)-2-oxo-dihydrofuran-3(2H)-ylidene)methyl)-7-(diethylamino)-2H-chromen-2-one, has been investigated as a protein kinase C ligand . This suggests that 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one could also be explored in similar applications, potentially in studies of cell signaling pathways and drug development .

- Building Block in Organic Synthesis: The presence of tert-butyldiphenylsilyl (TBDPS) protecting groups and a dihydrofuranone core suggests its utility as an intermediate in complex molecule synthesis . The TBDPS group is commonly used to protect alcohols, and the dihydrofuranone moiety can be further functionalized.

-

Related Compounds and Potential Uses:

- Tetrahydrofurans: Tetrahydrofuran derivatives are used as building blocks in synthesizing complex molecules .

- Silylated Compounds : Other tert-butyldiphenylsilyl derivatives are used in organic synthesis. For example, tert-butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex tetrahydrofuran derivative . Similarly, (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is another related compound .

- 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole : This compound can interact with molecular targets, and the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyldiphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

- 5,5-bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one : Compared to similar compounds, 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a pyrazole ring.

Mechanism of Action

The mechanism of action of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity. The dihydrofuranone core can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other dihydrofuranones and related lactones are critical for understanding its unique applications. Below is a comparative analysis:

Structural and Functional Comparison

Reactivity and Stability

- TBDPS-Protected Compound : The TBDPS groups in the target compound prevent undesired nucleophilic attacks on the lactone ring, enabling selective deprotection under fluoride ions (e.g., TBAF) . This contrasts with 3-acetyldihydrofuran-2(3H)-one , whose acetyl group is susceptible to hydrolysis under mild acidic conditions .

- Hydroxyl-Containing Analogs: Compounds like 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one exhibit tautomerization between keto and enol forms, which is absent in the TBDPS-protected derivative due to steric blocking .

Research Findings and Data

Stability Under Hydrolytic Conditions

A study comparing silyl-protected dihydrofuranones (e.g., TBDPS, TBS) revealed:

Biological Activity

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, drawing from diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula: CHOSi and a molecular weight of approximately 634.93 g/mol. Its structure features a dihydrofuran ring substituted with tert-butyldiphenylsilyl groups, which are known for enhancing the stability and solubility of organic compounds.

Synthesis

The synthesis of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one typically involves the protection of hydroxyl groups using silyl ethers, followed by the formation of the dihydrofuran ring through cyclization reactions. The detailed synthetic routes can vary but often utilize gold-catalyzed reactions to facilitate the formation of γ-lactones, which are precursors in the synthesis process .

Antimicrobial Properties

Recent studies indicate that compounds similar to 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one exhibit notable antimicrobial activity. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains using broth microdilution assays. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing significant antibacterial properties against pathogens like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines (e.g., HeLa and A549) demonstrated that certain derivatives did not exhibit cytotoxic effects at tested concentrations (1, 5, and 25 µM), suggesting a selective action rather than broad toxicity . This selectivity is crucial for therapeutic applications.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various silyl-protected compounds, 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one was tested alongside other derivatives for antibacterial activity. The results indicated that modifications to the silyl group could enhance or diminish activity against specific bacterial strains, highlighting the importance of structure-activity relationships (SARs) .

Case Study 2: Anticancer Efficacy

Another research effort focused on assessing the anticancer properties of this compound through MTT assays. The results indicated that while some derivatives exhibited low cytotoxicity at higher concentrations, they showed potential as selective agents in cancer therapy . This points to the need for further exploration into their mechanisms of action.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHOSi |

| Molecular Weight | 634.93 g/mol |

| Antibacterial Activity (MIC) | Varies by derivative |

| Cytotoxicity (HeLa cells) | Non-significant at ≤25 µM |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one?

The synthesis typically involves:

- Silylation : Sequential protection of hydroxyl groups using tert-butyldiphenylsilyl (TBDPS) chloride under anhydrous conditions (e.g., in THF or DMF with imidazole as a base) .

- Oxidation/Ring Formation : Bromine-mediated oxidation in acetonitrile/water mixtures to form the dihydrofuranone core, as demonstrated in analogous dihydrofuranone syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yield optimization requires careful control of stoichiometry (e.g., bromine addition rate) and temperature (24–30°C) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : and NMR (CDCl) identify silyl-protected methylene groups (δ 1.05–1.10 ppm for t-Bu) and the lactone carbonyl (δ ~170–175 ppm). NMR confirms silyl ether linkages .

- X-ray Crystallography : Hexagonal crystal systems (e.g., P-1 space group) resolve steric effects of TBDPS groups. C–H⋯H and Br⋯Br interactions in related structures suggest similar non-covalent packing for this compound .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+Na] ~800–850 Da).

Advanced: How can researchers address low yields during the silylation step?

- Competing Hydrolysis : Use rigorously anhydrous solvents (e.g., molecular sieves in THF) and exclude moisture via Schlenk techniques.

- Steric Hindrance : Employ excess TBDPS-Cl (1.5–2.0 eq) and prolonged reaction times (24–48 h) to overcome slow kinetics .

- Monitoring : Track reaction progress via TLC (hexane/EtOAc 9:1, UV visualization) or in situ NMR to optimize reagent addition .

Advanced: How should contradictory spectroscopic data (e.g., unexpected splitting in 1H^{1}\text{H}1H NMR) be resolved?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange in silyl-protected methylene groups.

- Diastereomerism : Check for unintended stereocenters using chiral HPLC or compare NOESY correlations with computational models (e.g., DFT-optimized structures) .

- Impurity Analysis : LC-MS or 2D NMR (HSQC, HMBC) detects by-products from incomplete silylation or lactone hydrolysis .

Basic: What is the role of tert-butyldiphenylsilyl (TBDPS) groups in this compound’s reactivity?

TBDPS acts as a bulky protecting group :

- Steric Shielding : Prevents nucleophilic attack on the lactone carbonyl, enhancing stability during subsequent reactions .

- Orthogonality : Removable selectively via fluoride sources (e.g., TBAF) without affecting other functional groups .

Advanced: What mechanistic insights exist for ring-opening reactions of this lactone?

- Nucleophilic Attack : The lactone undergoes ring-opening with amines or alkoxides at the carbonyl carbon. Steric hindrance from TBDPS groups slows kinetics, requiring polar aprotic solvents (DMF, DMSO) .

- Acid-Catalyzed Hydrolysis : Controlled hydrolysis (e.g., HCl/THF) yields diols, but over-acidification risks silyl ether cleavage .

Advanced: How can competing reaction pathways (e.g., lactone vs. silyl group reactivity) be managed in derivatization?

- Temperature Control : Low temperatures (−20°C) favor lactone ring-opening while preserving silyl ethers.

- Protecting Group Strategy : Temporarily mask the lactone with trimethylsilyl (TMS) groups before modifying silyl-protected sites .

Basic: What are the stability considerations for storing this compound?

- Moisture Sensitivity : Store under inert gas (Ar/N) at −20°C in sealed vials with desiccants.

- Light Sensitivity : Amber glassware prevents UV-induced degradation of silyl ethers .

Advanced: How can researchers reproduce crystallographic data for this compound?

- Crystallization : Use slow vapor diffusion (hexane/DCM) to grow single crystals.

- Data Collection : Synchrotron X-ray sources (λ = 0.710–0.980 Å) improve resolution for bulky TBDPS groups. Refinement with SHELXL accounts for disorder in flexible silyl chains .

Advanced: What computational approaches model non-covalent interactions in this compound’s crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.